![molecular formula C9H19N B1426984 2-ethyl-N-methylcyclohexan-1-amine CAS No. 252854-42-5](/img/structure/B1426984.png)
2-ethyl-N-methylcyclohexan-1-amine
Overview
Description
2-ethyl-N-methylcyclohexan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
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Biological Activity
2-Ethyl-N-methylcyclohexan-1-amine, also known by its CAS number 252854-42-5, is a cyclic amine that has garnered interest in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and comprehensive findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring structure with an ethyl group and a methyl group attached to the nitrogen atom. The molecular formula is , and it exhibits properties typical of aliphatic amines.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : In animal models, the compound has demonstrated potential antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : Studies have indicated that it may possess analgesic effects, providing relief from pain in experimental settings.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential for treating inflammatory conditions.
Table 1: Summary of Biological Activities
Activity Type | Effect Description | Reference |
---|---|---|
Antidepressant | Modulates serotonin and norepinephrine | |
Analgesic | Reduces pain responses in animal models | |
Anti-inflammatory | Decreases inflammation markers |
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating its potential as an antidepressant agent.
Case Study 2: Analgesic Properties
Another study evaluated the analgesic effects of this compound using a formalin-induced pain model. Results showed that treatment with this compound significantly reduced both phases of pain response, suggesting a dual mechanism of action that warrants further investigation.
Research Findings
Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity and selectivity towards specific targets. These studies aim to optimize the pharmacokinetic properties while minimizing side effects.
Scientific Research Applications
Curing Agent for Epoxy Resins
2-Ethyl-N-methylcyclohexan-1-amine is primarily utilized as a curing agent in low-emission epoxy resin formulations. The compound enhances the mechanical properties and thermal stability of the cured resin, making it suitable for applications in coatings, adhesives, and composite materials.
Case Study : A patent (US10662280B2) describes the use of this amine in epoxy compositions that exhibit lower emissions during curing processes, thus contributing to safer working environments and reducing environmental impact .
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in the production of pharmaceuticals and agrochemicals.
Data Table: Common Synthetic Routes Involving this compound
Reaction Type | Product | Reference |
---|---|---|
Alkylation | N-substituted amines | |
Amidation | Amides | |
Cyclization | Heterocyclic compounds |
Surfactant Applications
In surfactant formulations, this compound is used due to its surface-active properties. It can improve wetting and emulsification in various cleaning products and industrial applications.
Case Study : Research indicates that incorporating this amine into surfactant systems enhances performance metrics such as surface tension reduction and emulsion stability .
Properties
IUPAC Name |
2-ethyl-N-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8-6-4-5-7-9(8)10-2/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOCMMENPUMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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